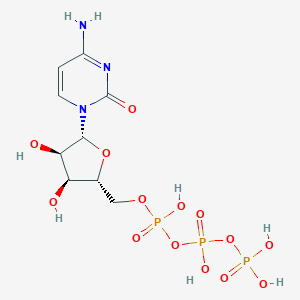

Cytidine-5'-triphosphate

説明

Significance of CTP as a Nucleotide Triphosphate in Biological Processes

As a nucleotide triphosphate, CTP is a crucial molecule involved in numerous core biological activities. medchemexpress.com Its significance is highlighted by its diverse functions, ranging from being a fundamental building block for genetic material to acting as a key regulator of metabolic pathways. ontosight.aibaseclick.eu

One of the primary roles of CTP is as a substrate for the synthesis of ribonucleic acid (RNA). wikipedia.orgpatsnap.combaseclick.eu During transcription, the enzyme RNA polymerase incorporates CTP, along with ATP, guanosine (B1672433) triphosphate (GTP), and uridine (B1682114) triphosphate (UTP), into the growing RNA chain, following the template of a DNA strand. patsnap.combaseclick.eu This process is fundamental to gene expression, as it is the first step in producing the various forms of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), all of which are vital for protein synthesis. biologyonline.com

Beyond its role in nucleic acid synthesis, CTP is essential for the biosynthesis of phospholipids (B1166683), which are the primary components of all cellular membranes. patsnap.comnih.govnih.gov It is a key precursor in the Kennedy pathway and the CDP-diacylglycerol pathway, which are responsible for producing major membrane phospholipids like phosphatidylcholine, phosphatidylethanolamine, and phosphatidylinositol. nih.govnih.gov In these pathways, CTP provides the activated, energy-rich intermediates, such as CDP-choline, CDP-ethanolamine, and CDP-diacylglycerol, that are necessary for the formation of these critical structural and signaling molecules. patsnap.comnih.gov

Furthermore, CTP is involved in the glycosylation of proteins, a post-translational modification where carbohydrate chains (glycans) are attached to proteins. wikipedia.orgresearchgate.netacs.org This process is crucial for proper protein folding, stability, and function, as well as for cell-cell recognition and signaling. portlandpress.comnih.gov CTP is required for the activation of certain sugars, such as sialic acid, into high-energy donor molecules like CMP-N-acetylneuraminic acid (CMP-Neu5Ac). patsnap.comresearchgate.net These activated sugars are then transferred to proteins by specific enzymes. patsnap.com The C-terminal peptide (CTP) of the human chorionic gonadotropin beta-subunit, which is heavily O-glycosylated, has been used as a fusion partner to enhance the in vivo potency and half-life of therapeutic proteins. portlandpress.comaklectures.com

CTP also functions as an allosteric effector, regulating the activity of key enzymes in metabolic pathways. wikipedia.orguwec.edu A notable example is its role as an inhibitor of aspartate transcarbamoylase (ATCase), the enzyme that catalyzes the first committed step in pyrimidine (B1678525) biosynthesis. wikipedia.orgnih.gov By binding to a regulatory site on ATCase, CTP reduces the enzyme's activity, thereby providing a feedback mechanism to control the production of pyrimidine nucleotides. uwec.edunih.gov This allosteric regulation ensures a balanced supply of nucleotides for various cellular processes. oup.com Interestingly, UTP can act as a synergistic inhibitor with CTP, further enhancing the regulation of ATCase. oup.com

Overview of CTP's Central Metabolic Position and Diverse Roles

Cytidine-5'-triphosphate occupies a central and critical position in cellular metabolism, linking various biosynthetic pathways and ensuring the coordinated production of essential macromolecules. researchgate.netnih.gov Its synthesis from UTP is catalyzed by the enzyme CTP synthetase, a process that is itself subject to regulation. nih.govnih.gov This places CTP at a metabolic crossroads, where its availability can influence the rate of several downstream processes. wikipedia.org

The diverse roles of CTP underscore its importance in maintaining cellular homeostasis and function. These roles can be summarized as follows:

Precursor for RNA Synthesis: CTP is one of the four essential ribonucleoside triphosphates required for the transcription of DNA into RNA, a fundamental process for all life. baseclick.eubaseclick.euaocs.org

Key Component in Phospholipid Biosynthesis: CTP is indispensable for the synthesis of major membrane phospholipids through the formation of activated intermediates like CDP-diacylglycerol, CDP-choline, and CDP-ethanolamine. nih.govnih.govpearson.com

Role in Protein Glycosylation: CTP is involved in the activation of sugars for protein glycosylation, a critical post-translational modification affecting protein function and cellular interactions. wikipedia.orgpatsnap.comresearchgate.net

Allosteric Regulator of Metabolism: CTP acts as a feedback inhibitor of key enzymes, such as aspartate transcarbamoylase, thereby regulating the pyrimidine biosynthetic pathway. wikipedia.orguwec.edu

The interconnectedness of these roles highlights the central metabolic position of CTP. For instance, the demand for CTP in RNA synthesis, phospholipid production, and protein glycosylation must be carefully balanced to ensure proper cell growth and function. wikipedia.org The regulation of CTP synthesis and its allosteric control over other enzymes are crucial mechanisms for achieving this balance. nih.govuwec.edu

Table 1: Key Roles of this compound (CTP) in Cellular Processes

| Biological Process | Specific Role of CTP | Key Molecules Involved |

|---|---|---|

| RNA Synthesis | Substrate for RNA polymerase | ATP, GTP, UTP, RNA polymerase, DNA template |

| Phospholipid Biosynthesis | Precursor for activated intermediates | CDP-diacylglycerol, CDP-choline, CDP-ethanolamine |

| Protein Glycosylation | Activation of sugars | CMP-N-acetylneuraminic acid (CMP-Neu5Ac) |

| Metabolic Regulation | Allosteric inhibitor | Aspartate transcarbamoylase (ATCase) |

Structure

3D Structure

特性

IUPAC Name |

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N3O14P3/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCDQPRRSZKQHHS-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N3O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70889324 | |

| Record name | Cytidine 5'-(tetrahydrogen triphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cytidine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000082 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

65-47-4 | |

| Record name | 5′-CTP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cytidine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytidine-5'-Triphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cytidine 5'-(tetrahydrogen triphosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cytidine 5'-(tetrahydrogen triphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytidine 5'-(tetrahydrogen triphosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYTIDINE TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0118UX80T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cytidine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000082 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

215 - 218 °C | |

| Record name | Cytidine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000082 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Ctp Biosynthesis and Metabolic Pathways

De Novo Synthesis Pathway of CTP

The de novo synthesis of CTP is the primary pathway for its production, culminating in the conversion of uridine-5'-triphosphate (UTP) to CTP. biologyonline.comdiva-portal.org This reaction is the final, rate-limiting step in the de novo pyrimidine (B1678525) biosynthetic pathway. tandfonline.comwikipedia.orgpnas.org The process begins with the formation of carbamoyl (B1232498) phosphate (B84403), which is then converted through a series of enzymatic reactions to orotate. biologyonline.com Orotate is subsequently converted to orotidine-5'-monophosphate (OMP), which is then decarboxylated to yield uridine (B1682114) monophosphate (UMP). biologyonline.com UMP is phosphorylated to uridine diphosphate (B83284) (UDP) and then to UTP, the direct precursor for CTP synthesis. biologyonline.comwikipedia.org

Cytidine-5'-triphosphate Synthetase (CTPS) Catalysis

The conversion of UTP to CTP is catalyzed by the enzyme this compound synthetase (CTPS). researchgate.netontosight.aiontosight.ai This enzyme is a member of the glutamine-dependent amidotransferase family and plays a pivotal role in regulating the intracellular pool of cytosine nucleotides. wikipedia.orgmdpi.com CTPS activity is essential for providing the necessary CTP for various cellular functions, including the synthesis of DNA, RNA, and phospholipids (B1166683). tandfonline.compnas.org The enzyme itself is a complex, allosterically regulated protein that can exist as a dimer in its inactive state and forms a tetramer to become active. wikipedia.orgmolbiolcell.org

The catalytic activity of CTPS is dependent on the presence of specific substrates and cofactors.

| Substrate/Cofactor | Role in CTP Synthesis |

| UTP (Uridine-5'-triphosphate) | The primary substrate that is converted to CTP. wikipedia.orgontosight.ai |

| ATP (Adenosine-5'-triphosphate) | Provides the energy required for the reaction through its hydrolysis to ADP and inorganic phosphate. ontosight.aiontosight.ai It also facilitates the phosphorylation of UTP. wikipedia.org |

| Glutamine | The primary source of the amino group that is transferred to UTP to form CTP. wikipedia.orgnih.gov It is hydrolyzed to glutamate (B1630785) and ammonia (B1221849) within the enzyme. wikipedia.orgmdpi.com |

| Ammonia | Can serve as an alternative nitrogen source for the amination of UTP, particularly in in vitro reactions. ontosight.aiontosight.ai |

| Mg2+ (Magnesium) | A required cofactor that binds to ATP, facilitating its interaction with the enzyme and the phosphorylation of UTP. molbiolcell.orgatomistry.com |

Guanosine-5'-triphosphate (GTP) acts as an allosteric activator, stimulating the hydrolysis of glutamine. wikipedia.orgmdpi.com

The synthesis of CTP from UTP is a two-step process that occurs within the two distinct domains of the CTPS enzyme: the synthetase domain and the glutaminase (B10826351) (GAT) domain. wikipedia.orgmdpi.com

Phosphorylation of UTP : The reaction begins in the synthetase domain with the ATP-dependent phosphorylation of the C4 oxygen of UTP, forming a highly reactive 4-phosphoryl-UTP intermediate. wikipedia.orgmdpi.com This step makes the C4 carbon of the uracil (B121893) ring electrophilic and susceptible to nucleophilic attack. wikipedia.org The hydrolysis of ATP to ADP and inorganic phosphate provides the energy for this activation step. ontosight.ai

Amination of the Intermediate : Simultaneously, in the GAT domain, glutamine is hydrolyzed to produce glutamate and ammonia. wikipedia.orgmdpi.com The nascent ammonia is then channeled through an intramolecular tunnel to the synthetase domain. wikipedia.orgmdpi.com This channeling mechanism prevents the ammonia from diffusing into the cellular environment. mdpi.com The ammonia then attacks the C4 carbon of the 4-phosphoryl-UTP intermediate, displacing the phosphate group and forming CTP. wikipedia.org

Salvage Pathways of Cytidine (B196190) Nucleotides

In addition to de novo synthesis, cells can also produce CTP through salvage pathways, which recycle pre-existing cytidine and its derivatives. wikipedia.orgcreative-proteomics.com These pathways are crucial for recovering nucleosides and bases from the degradation of RNA and DNA, making them an energy-efficient alternative to de novo synthesis. wikipedia.org

Conversion of Cytidine Monophosphate (CMP) and Diphosphate (CDP)

The salvage pathway can generate CTP from cytidine monophosphate (CMP) and cytidine diphosphate (CDP) through sequential phosphorylation steps.

CMP to CDP : CMP, which can be formed from the breakdown of RNA or by the phosphorylation of cytidine by cytidine kinase, is converted to CDP. ontosight.aibiologyonline.com This reaction is catalyzed by the enzyme CMP kinase, which utilizes ATP as the phosphate donor. ontosight.aiontosight.ai

CDP to CTP : CDP is then phosphorylated to CTP by the enzyme nucleoside diphosphate kinase. ontosight.aiontosight.ai This enzyme also uses ATP to supply the necessary phosphate group. ontosight.ai

Interplay with Uracil Metabolism

The metabolism of cytidine nucleotides is closely linked with that of uracil nucleotides. Cytidine and its derivatives can be converted to uridine derivatives, which can then enter the main pyrimidine metabolic pathways. wikipedia.org For instance, cytidine can be deaminated by cytidine deaminase to form uridine. wikipedia.orgguidetopharmacology.org This uridine can then be phosphorylated to UMP by uridine-cytidine kinase and subsequently converted to UDP and UTP, which can then be used for CTP synthesis via the de novo pathway. biologyonline.comwikipedia.org Conversely, CMP can be deaminated to UMP. ontosight.ai This interplay ensures a balance between the pools of cytidine and uridine nucleotides within the cell. frontiersin.org

Roles of Ctp in Nucleic Acid Synthesis

CTP in Ribonucleic Acid (RNA) Synthesis

CTP is a cornerstone of RNA synthesis, serving as one of the four essential ribonucleoside triphosphates, alongside ATP, guanosine (B1672433) triphosphate (GTP), and UTP, that are required for the creation of RNA molecules. baseclick.eufiveable.mepatsnap.com Its presence is fundamental for the process of transcription, where genetic information encoded in DNA is transcribed into RNA. baseclick.eupatsnap.com

During transcription, the enzyme RNA polymerase synthesizes an RNA strand by reading a DNA template. baseclick.eupatsnap.com CTP functions as a direct substrate for this enzyme. baseclick.eupatsnap.com RNA polymerase moves along the DNA template and, upon encountering a guanine (B1146940) (G) base, it incorporates a complementary CTP from the cellular pool into the nascent RNA strand. patsnap.com The energy required to form the phosphodiester bond that links CTP to the growing RNA chain is derived from the cleavage of a pyrophosphate (two phosphate (B84403) groups) from the CTP molecule. patsnap.comyoutube.com

The incorporation of CTP is a repetitive process that, along with the other three ribonucleotides, builds the primary structure of all types of RNA, including messenger RNA (mRNA), ribosomal RNA (rRNA), and transfer RNA (tRNA). youtube.com The sequence of nucleotides in the RNA is determined by the DNA template, ensuring the faithful transfer of genetic information. fiveable.mepatsnap.com This process, known as elongation, is central to gene expression, as the resulting RNA molecules perform a multitude of vital cellular functions. fiveable.me

Table 1: Key Components in RNA Synthesis

| Component | Role in RNA Synthesis |

|---|---|

| Cytidine-5'-triphosphate (CTP) | Serves as a building block, providing the cytosine base for the growing RNA strand. baseclick.eufiveable.me |

| RNA Polymerase | Enzyme that catalyzes the synthesis of RNA from a DNA template. baseclick.eupatsnap.com |

| DNA Template | Provides the sequence information for the synthesis of a complementary RNA strand. patsnap.com |

| ATP, GTP, UTP | The other three ribonucleoside triphosphates required as building blocks for the RNA molecule. patsnap.com |

CTP in Deoxyribonucleic Acid (DNA) Synthesis

While CTP is a ribonucleotide, it plays a crucial, albeit indirect, role in the synthesis of DNA. nih.govnih.gov DNA is composed of deoxyribonucleotides, and CTP serves as a critical precursor for one of these essential building blocks. nih.govyoutube.com

The direct building block for DNA containing the cytosine base is deoxycytidine triphosphate (dCTP). baseclick.eu CTP is converted into dCTP in a critical enzymatic reaction. The enzyme ribonucleotide reductase catalyzes the reduction of the ribose sugar in cytidine (B196190) diphosphate (B83284) (CDP), which is derived from CTP, to deoxycytidine diphosphate (dCDP). Subsequently, dCDP is phosphorylated to become dCTP. youtube.com Therefore, a steady supply of CTP is essential to maintain the cellular pool of dCTP required for DNA synthesis. nih.govyoutube.com

During DNA replication, DNA polymerases incorporate dCTP, along with dATP, dGTP, and dTTP, into the new DNA strands. baseclick.eupressbooks.pub The availability of dCTP, which is dependent on the CTP pool, is therefore rate-limiting for DNA synthesis. nih.gov The energy for the formation of the phosphodiester bonds in the growing DNA chain is provided by the cleavage of pyrophosphate from the incoming deoxyribonucleoside triphosphates, including dCTP. baseclick.eupressbooks.pub Thus, CTP indirectly contributes to the integrity and fidelity of genome replication by ensuring the availability of one of its fundamental components. nih.gov

Table 2: CTP's Path to DNA

| Molecule | Description | Role |

|---|---|---|

| CTP (this compound) | A ribonucleoside triphosphate. | Initial precursor molecule. nih.gov |

| dCTP (Deoxycytidine triphosphate) | A deoxyribonucleoside triphosphate. | The direct building block incorporated into DNA by DNA polymerase. baseclick.eu |

| Ribonucleotide Reductase | An enzyme. | Catalyzes the conversion of ribonucleotides to deoxyribonucleotides. youtube.com |

CTP in Transfer RNA (tRNA) Synthesis and Modification

CTP is vital not only for the initial transcription of tRNA molecules but also for their maturation and function. nih.gov tRNAs are adaptor molecules that are essential for protein synthesis, and their proper functioning depends on specific post-transcriptional modifications.

The synthesis of the primary tRNA transcript is carried out by RNA polymerase, which incorporates CTP as a fundamental building block. youtube.com Following transcription, tRNAs undergo several processing steps, one of the most critical being the addition of the CCA sequence (cytosine-cytosine-adenosine) to their 3' end. researchgate.net This sequence is universally conserved and is essential for the tRNA's ability to be charged with an amino acid (a process called aminoacylation) by aminoacyl-tRNA synthetases. youtube.commdpi.com

Role in CCA End Addition to tRNA

This compound (CTP) is indispensable for the maturation of transfer RNA (tRNA), a process critical for protein synthesis. All functional tRNA molecules possess a conserved trinucleotide sequence, CCA, at their 3'-terminus. nih.govwikipedia.org This CCA end is the site of amino acid attachment and is essential for the tRNA's interaction with the ribosome during translation. nih.govnih.gov In many organisms, this sequence is not encoded in the tRNA genes and must be added post-transcriptionally. nih.gov

The synthesis and maintenance of this CCA sequence are carried out by a highly specific RNA polymerase known as CCA tRNA nucleotidyltransferase (EC 2.7.7.72). nih.govwikipedia.org This enzyme catalyzes the sequential addition of nucleotides to the 3'-end of tRNA precursors. The process is remarkable as it occurs without a nucleic acid template to guide the addition. nih.gov

The reaction proceeds in a stepwise manner:

Two cytidylate (C) residues are incorporated first, using two molecules of CTP as the substrate. nih.gov

Following the addition of the two C residues, the enzyme's nucleotide specificity switches.

An adenylate (A) residue is then added, using adenosine (B11128) triphosphate (ATP) as the substrate, completing the CCA sequence. nih.gov

Detailed Research Findings:

Research into the mechanism of CCA-adding enzymes has revealed a sophisticated catalytic process. The enzyme's catalytic core contains highly conserved motifs responsible for the precise, sequential incorporation of nucleotides. nih.gov Structural studies have shown that after the addition of each nucleotide, the growing 3'-end of the tRNA refolds, repositioning the new 3'-hydroxyl group for the next reaction. researchgate.net

The switch in the enzyme's specificity from CTP to ATP is a critical control point. This change is governed by the reorientation of specific amino acid residues within the nucleotide-binding pocket that form Watson-Crick-like base pairs with the incoming nucleotide. nih.gov Studies using non-hydrolyzable CTP analogs, such as α,β-methylene CTP, have been instrumental in trapping the enzyme in a pre-catalysis state to better understand these conformational changes. nih.gov

Furthermore, the CCA-adding enzyme plays a role in tRNA quality control. nih.govresearchgate.net Structurally unstable or damaged tRNA molecules can be marked for degradation by the addition of an extended CCACCA sequence at their 3'-end. researchgate.net This demonstrates a surveillance mechanism to prevent defective tRNAs from participating in protein synthesis. nih.gov

Table 1: Key Components in CCA End Addition

| Component | Role |

| Enzyme | |

| CCA tRNA nucleotidyltransferase | Catalyzes the sequential addition of C, C, and A nucleotides to the 3'-end of tRNA. wikipedia.org |

| Substrates | |

| tRNA precursor | The immature tRNA molecule lacking the 3'-CCA sequence. |

| This compound (CTP) | Provides the two cytidylate residues (C74 and C75). nih.gov |

| Adenosine-5'-triphosphate (B57859) (ATP) | Provides the terminal adenylate residue (A76). nih.gov |

| Product | |

| Mature tRNA-CCA | The functional tRNA molecule ready for aminoacylation. nih.gov |

Table 2: Stepwise Reaction of CCA Addition

| Step | Reactants | Product |

| 1 | tRNA precursor + CTP | tRNA-C + Diphosphate |

| 2 | tRNA-C + CTP | tRNA-CC + Diphosphate |

| 3 | tRNA-CC + ATP | tRNA-CCA + Diphosphate |

Ctp S Pivotal Role in Lipid Metabolism and Membrane Biogenesis

CTP in Phospholipid Biosynthesis

The synthesis of the major membrane phospholipids (B1166683), including phosphatidylcholine (PC), phosphatidylethanolamine (PE), and phosphatidylinositol (PI), relies on CTP-dependent pathways. nih.govnih.gov CTP is the direct precursor for the activated, energy-rich intermediates essential for phospholipid synthesis: CDP-diacylglycerol, CDP-choline, and CDP-ethanolamine. nih.gov Two primary pathways, the CDP-Diacylglycerol (CDP-DAG) pathway and the Kennedy pathway, utilize these CTP-derived molecules to generate the diverse array of phospholipids required for cellular function. nih.govnih.gov

The CDP-DAG pathway is a central route for the synthesis of several key phospholipids, including phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (CL). nih.govnih.govaocs.org This pathway begins with the activation of phosphatidic acid (PA) by CTP.

The formation of CDP-diacylglycerol (CDP-DAG) is the committed and rate-limiting step in this branch of phospholipid biosynthesis. nih.govucl.ac.uk The reaction is catalyzed by the enzyme CDP-diacylglycerol synthase (CDS), which facilitates the transfer of a cytidylyl group from CTP to phosphatidic acid (PA), releasing pyrophosphate. nih.govresearchgate.net This reaction creates a high-energy liponucleotide intermediate, CDP-DAG, which serves as a precursor for the synthesis of specific phospholipids. nih.govaocs.org In mammals, there are two main CDS enzymes, CDS1 and CDS2, which are localized to the endoplasmic reticulum (ER). ucl.ac.uknih.gov Additionally, a distinct enzyme, TAMM41, is responsible for CDP-DAG synthesis within the mitochondria, highlighting the compartmentalization of phospholipid metabolism. nih.govucl.ac.uk

| Enzyme | Substrates | Product | Cellular Location |

|---|---|---|---|

| CDP-diacylglycerol synthase (CDS) | Phosphatidic acid (PA), CTP | CDP-diacylglycerol (CDP-DAG) | Endoplasmic Reticulum (ER) |

| TAMM41 | Phosphatidic acid (PA), CTP | CDP-diacylglycerol (CDP-DAG) | Inner Mitochondrial Membrane |

While the primary route for phosphatidylcholine (PC) and phosphatidylethanolamine (PE) synthesis in eukaryotes is the Kennedy pathway, the CDP-DAG pathway is central to their production in bacteria. nih.gov In these prokaryotic systems, CDP-DAG serves as a precursor for phosphatidylserine (B164497) (PS), which is then decarboxylated to form PE. nih.gov PC can be synthesized in some bacteria through the methylation of PE or via a pathway involving the condensation of CDP-DAG with choline. researchgate.net

In eukaryotes, the CDP-DAG pathway is primarily responsible for the synthesis of phosphatidylinositol (PI) and cardiolipin (CL). nih.govucl.ac.uk PI is synthesized from CDP-DAG and inositol, a reaction catalyzed by phosphatidylinositol synthase (PIS). ucl.ac.uk Cardiolipin, a signature lipid of the inner mitochondrial membrane, is synthesized from CDP-DAG and phosphatidylglycerol. nih.govresearchgate.net

The Kennedy pathway, first described by Eugene P. Kennedy, is the principal route for the de novo synthesis of phosphatidylcholine (PC) and phosphatidylethanolamine (PE) in mammalian cells. nih.govwikipedia.org This pathway consists of two parallel branches, the CDP-choline branch and the CDP-ethanolamine branch, which utilize CTP to activate the respective head groups for their attachment to a diacylglycerol (DAG) backbone. nih.govresearchgate.net

The CDP-choline branch begins with the phosphorylation of choline to phosphocholine. wikipedia.org In the subsequent and rate-limiting step, CTP:phosphocholine cytidylyltransferase (CCT) catalyzes the reaction of phosphocholine with CTP to form CDP-choline and pyrophosphate. wikipedia.orgnih.gov Finally, the phosphocholine moiety from CDP-choline is transferred to diacylglycerol to produce PC. molbiolcell.org

Similarly, the CDP-ethanolamine branch involves the phosphorylation of ethanolamine to phosphoethanolamine. mdpi.com CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) then catalyzes the reaction of phosphoethanolamine with CTP to yield CDP-ethanolamine. mdpi.comnih.gov The final step is the transfer of the phosphoethanolamine group from CDP-ethanolamine to diacylglycerol, forming PE. mdpi.com

| Pathway Branch | Key CTP-Dependent Enzyme | Reaction | Final Phospholipid Product |

|---|---|---|---|

| CDP-choline | CTP:phosphocholine cytidylyltransferase (CCT) | Phosphocholine + CTP → CDP-choline + PPi | Phosphatidylcholine (PC) |

| CDP-ethanolamine | CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) | Phosphoethanolamine + CTP → CDP-ethanolamine + PPi | Phosphatidylethanolamine (PE) |

CTP:phosphocholine cytidylyltransferase (CCT) is the key regulatory enzyme in the CDP-choline pathway. nih.govnih.gov Its activity is controlled through a multi-layered mechanism, including reversible membrane binding. nih.govnih.gov CCT exists in both an inactive, soluble form and an active, membrane-bound form. nih.gov The enzyme's translocation to and association with membranes, such as the nuclear envelope and endoplasmic reticulum, leads to its activation. molbiolcell.orgnih.gov This process is stimulated by the presence of certain lipids, effectively allowing the cell to sense and respond to changes in membrane lipid composition to maintain homeostasis. nih.gov For instance, fatty acids can stimulate the translocation of CCTα to the inner nuclear membrane, thereby promoting PC synthesis. molbiolcell.org The major isoform, CCTα, is often found in the nucleus, and its activation can involve recruitment from this nuclear reservoir to functional sites on the endoplasmic reticulum. nih.gov

CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) is the rate-limiting enzyme in the de novo synthesis of PE via the CDP-ethanolamine branch of the Kennedy pathway. mdpi.comnih.gov The regulation of Pcyt2 is critical for maintaining PE homeostasis, which is vital for numerous cellular processes, including membrane fusion and cell cycle progression. mdpi.comnih.gov The expression and activity of Pcyt2 can be influenced by various factors. For example, studies have shown that liver X receptor (LXR) agonists can inhibit the expression of the Pcyt2 gene, leading to a reduction in PE biosynthesis. researchgate.net Alternative splicing of the Pcyt2 transcript can also result in different isoforms of the enzyme with varying catalytic properties, adding another layer of regulation. mdpi.com

Kennedy Pathway (CDP-choline and CDP-ethanolamine branches)

CTP in Sialic Acid Metabolism

Sialic acids are a diverse family of nine-carbon carboxylated monosaccharides that occupy the terminal positions of glycan chains on glycoproteins and glycolipids. Their strategic location on the cell surface makes them key players in a myriad of biological processes, including cell-cell recognition, signaling, and host-pathogen interactions. The incorporation of sialic acid into these complex glycoconjugates is entirely dependent on its activation to a high-energy nucleotide sugar, a process in which CTP is a key substrate.

The activation of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans, is a critical step in its metabolic pathway. This reaction is catalyzed by the enzyme CMP-N-acetylneuraminic acid synthetase (CMAS), which facilitates the transfer of a cytidine (B196190) monophosphate (CMP) moiety from CTP to Neu5Ac, yielding CMP-N-acetylneuraminic acid (CMP-Neu5Ac) and pyrophosphate (PPi). nih.govnih.govwikipedia.org This enzymatic reaction is an absolute requirement for the subsequent utilization of sialic acid in glycosylation reactions.

The synthesis of CMP-Neu5Ac is a highly regulated process, with the availability of CTP being a potential rate-limiting factor. The reaction catalyzed by CMAS is summarized in the following equation:

CTP + N-acetylneuraminic acid → CMP-N-acetylneuraminic acid + PPi

This activation step essentially "charges" the sialic acid molecule, making it competent for transfer by sialyltransferases.

| Enzyme | Substrates | Product | Cellular Location |

| CMP-N-acetylneuraminic acid synthetase (CMAS) | Cytidine-5'-triphosphate (CTP), N-acetylneuraminic acid (Neu5Ac) | CMP-N-acetylneuraminic acid (CMP-Neu5Ac), Pyrophosphate (PPi) | Nucleus |

Once synthesized, CMP-Neu5Ac serves as the universal donor substrate for all sialyltransferases. wikipedia.org These enzymes, located in the Golgi apparatus, catalyze the transfer of sialic acid from CMP-Neu5Ac to the terminal positions of carbohydrate chains on proteins and lipids, resulting in the formation of sialoglycoproteins and sialoglycolipids (gangliosides), respectively.

The process of sialylation, fueled by the CTP-dependent synthesis of CMP-Neu5Ac, is vital for the proper function of a vast array of molecules. For instance, the sialylation of glycoproteins can influence their folding, stability, and biological activity. nih.gov In the case of glycolipids, the addition of sialic acid residues is fundamental to the creation of gangliosides, which are integral components of the plasma membrane, particularly in neuronal cells, where they play roles in signal transduction and cell-cell recognition. nih.gov An example is the enzymatic synthesis of the ganglioside GM1b, which involves the transfer of NeuNAc from CMP-NeuNAc to asialo-GM1. nih.gov

The commitment of CTP to the synthesis of CMP-Neu5Ac underscores its indirect but essential role in the production of these complex, biologically significant molecules that are key components of the cellular landscape.

CTP in Cellular Membrane Structural Integrity and Dynamics

The structural integrity and dynamic nature of cellular membranes are fundamentally dependent on their lipid composition. CTP is a cornerstone in the synthesis of the major phospholipids that constitute the backbone of these membranes. nih.gov Through its role as a precursor for activated intermediates, CTP is integral to the de novo synthesis of phosphatidylcholine (PC), phosphatidylethanolamine (PE), and phosphatidylserine (PS), the most abundant phospholipids in eukaryotic membranes.

The synthesis of these phospholipids occurs primarily through two pathways: the Kennedy pathway (also known as the CDP-choline and CDP-ethanolamine pathways) and the CDP-diacylglycerol pathway. nih.gov In both, CTP is utilized to generate high-energy intermediates.

CDP-choline and CDP-ethanolamine: CTP reacts with phosphocholine and phosphoethanolamine to form CDP-choline and CDP-ethanolamine, respectively. These activated head groups are then transferred to diacylglycerol to produce phosphatidylcholine and phosphatidylethanolamine.

CDP-diacylglycerol: CTP reacts with phosphatidic acid to form CDP-diacylglycerol, a key intermediate in the synthesis of phosphatidylinositol, phosphatidylglycerol, and cardiolipin. In some organisms, it is also a precursor for phosphatidylserine. nih.gov

The regulation of CTP synthesis is therefore intrinsically linked to the rate of phospholipid production, which is crucial for membrane biogenesis, particularly during cell growth and division. researchgate.net A sufficient supply of CTP is necessary to maintain the appropriate balance of different phospholipid species, which in turn influences the physical properties of the membrane, such as fluidity and curvature. researchgate.net

The activity of key enzymes in phospholipid synthesis, such as CTP:phosphocholine cytidylyltransferase (CCT), is modulated by the lipid environment of the membrane. researchgate.net For instance, membrane curvature stress can influence the binding and activation of CCT, creating a feedback loop where the physical state of the membrane can regulate its own composition by affecting the utilization of CTP-derived precursors. nih.govresearchgate.net This intricate interplay ensures that membrane integrity and dynamics are maintained in response to cellular needs and environmental cues. Thus, CTP's role extends beyond being a simple building block; it is a critical regulator in the complex orchestration of membrane structure and function.

| CTP-Derived Intermediate | Resulting Phospholipid(s) |

| CDP-choline | Phosphatidylcholine (PC) |

| CDP-ethanolamine | Phosphatidylethanolamine (PE) |

| CDP-diacylglycerol | Phosphatidylinositol (PI), Phosphatidylglycerol (PG), Cardiolipin (CL), Phosphatidylserine (PS) (in some pathways) |

Ctp in Protein Glycosylation

Dolichol-Phosphate Synthesis Pathway and Glycoprotein (B1211001) Precursors

The synthesis of glycoprotein precursors for N-linked glycosylation begins in the endoplasmic reticulum (ER) and is critically dependent on a lipid carrier molecule called dolichol phosphate (B84403). nih.govwikipedia.org CTP plays a direct and indispensable role in the formation of this key lipid.

The phosphorylation of dolichol to form dolichol phosphate is catalyzed by the enzyme dolichol kinase, a CTP-dependent process. nih.govoup.comnih.gov This enzyme, located in the ER membrane with its catalytic site facing the cytoplasm, utilizes CTP as the phosphate donor to convert dolichol into dolichol phosphate. nih.govoup.com The availability of dolichol phosphate is a rate-limiting factor for the entire N-linked glycosylation pathway, highlighting the significance of the CTP-dependent dolichol kinase reaction. nih.gov

Once synthesized, dolichol phosphate serves as the anchor for the assembly of a large, branched oligosaccharide precursor. nih.govwikipedia.org This lipid-linked oligosaccharide (LLO), with the structure Glc₃Man₉GlcNAc₂ in mammals, is built in a stepwise manner on the dolichol phosphate carrier. nih.govnih.gov The completed LLO is then transferred en bloc to specific asparagine residues on newly synthesized polypeptide chains, initiating N-linked glycosylation. nih.govnih.gov Therefore, CTP's function in dolichol phosphorylation is a foundational step for the creation of all N-linked glycoprotein precursors. nih.gov

| Component | Function | CTP Dependence |

|---|---|---|

| Dolichol | Lipid alcohol that acts as a precursor for the glycan carrier. | Indirect (Precursor to Dolichol Phosphate) |

| Dolichol Kinase | Enzyme that catalyzes the phosphorylation of dolichol. nih.gov | Direct (Uses CTP as a phosphate donor). oup.comnih.gov |

| Dolichol Phosphate | Lipid carrier for the assembly of the oligosaccharide precursor. nih.gov | Direct (Product of the CTP-dependent kinase reaction). nih.gov |

| Lipid-Linked Oligosaccharide (LLO) | The complete glycan precursor (Glc₃Man₉GlcNAc₂) transferred to proteins. nih.gov | Indirect (Requires Dolichol Phosphate for its assembly). |

Role as Cytidine (B196190) Monophosphate (CMP) Donor in Glycoconjugate Synthesis

Beyond its role in initiating N-linked glycosylation, CTP is a critical substrate for the synthesis of activated monosaccharides used in the later stages of glycan chain elongation and termination. Specifically, CTP serves as the donor of a cytidine monophosphate (CMP) group to activate sialic acids. oup.comnih.gov

Sialic acids are a family of nine-carbon carboxylated sugars that typically occupy the terminal positions on both N-linked and O-linked glycans. researchgate.net Before they can be transferred to a growing glycan chain, they must be activated. This activation is catalyzed by the enzyme CMP-sialic acid synthetase (CSS), which is primarily located in the nucleus. researchgate.netnih.gov The reaction involves the transfer of CMP from CTP to a molecule of sialic acid (such as N-acetylneuraminic acid, Neu5Ac), forming CMP-sialic acid and releasing pyrophosphate. nih.govnih.gov

CMP-sialic acid is the universal high-energy donor substrate for all sialyltransferases, the enzymes that attach sialic acid residues to glycoconjugates. oup.comnih.govnih.gov This activated form is transported into the Golgi apparatus, where sialyltransferases catalyze the final step of sialylation. researchgate.net Thus, the synthesis of CMP-sialic acid is a constriction point in the sialylation pathway, and CTP is the essential provider of the activating CMP moiety. oup.comresearchgate.net

| Reactant | Enzyme | Product | Significance |

|---|---|---|---|

| Cytidine-5'-triphosphate (CTP) | CMP-Sialic Acid Synthetase (CSS) nih.gov | CMP-Sialic Acid nih.gov | Forms the activated sugar nucleotide required for all sialylation reactions. oup.comnih.gov |

| Sialic Acid (e.g., Neu5Ac) | Pyrophosphate (PPi) nih.gov |

Link to N-linked and O-linked Glycosylation Processes

CTP's dual roles in dolichol phosphate synthesis and as a CMP donor create a direct link to the machinery of both major types of protein glycosylation.

N-linked Glycosylation: This process is defined by the attachment of a pre-assembled oligosaccharide precursor to an asparagine residue within the consensus sequence Asn-X-Ser/Thr of a polypeptide chain. wikipedia.orgnih.govsigmaaldrich.com CTP's involvement is fundamental and occurs at the very beginning of the pathway. The CTP-dependent synthesis of dolichol phosphate is an absolute prerequisite for the assembly of the lipid-linked oligosaccharide that is transferred to the protein. nih.govnih.gov Without CTP, the entire N-linked glycosylation process cannot be initiated. Furthermore, after the initial glycan is attached and processed in the ER and Golgi, many N-glycans are terminally modified with sialic acid residues. sigmaaldrich.com This terminal sialylation depends on the availability of CMP-sialic acid, which is synthesized from CTP. oup.comnih.gov

O-linked Glycosylation: Unlike N-linked glycosylation, O-linked glycosylation involves the sequential addition of single monosaccharides to the hydroxyl group of serine or threonine residues, a process that occurs primarily in the Golgi apparatus. nih.govwikipedia.orgglycanage.com There is no pre-assembled precursor. CTP's role in this pathway is primarily linked to the terminal modification of the O-glycan chains. nih.gov Many O-glycans, particularly the mucin-type, are capped with sialic acid residues, which influences protein function and stability. nih.govglycanage.com This critical finishing step is entirely dependent on the pool of CMP-sialic acid, which originates from the reaction between CTP and sialic acid. oup.comnih.gov Additionally, a specific type of O-glycosylation, O-mannosylation, utilizes dolichol-phosphate-mannose as the mannose donor. nih.govnih.gov The synthesis of this donor molecule also relies on the CTP-dependent formation of dolichol phosphate. nih.govnih.gov

Enzymological and Structural Aspects of Cytidine 5 Triphosphate Synthetase Ctps

CTPS Enzyme Architecture and Domains

The CTPS enzyme is a complex protein composed of two primary functional domains: the Glutamine Amidotransferase (GAT) domain and the Ammonia (B1221849) Ligase (ALase) or synthetase domain. biorxiv.orgnih.gov These domains work in a coordinated fashion to carry out the synthesis of CTP. Each monomer of the enzyme consists of an N-terminal synthetase domain and a C-terminal glutaminase (B10826351) domain. nih.gov

The Glutamine Amidotransferase (GAT) domain is responsible for the hydrolysis of glutamine, which serves as the nitrogen donor for the synthesis of CTP. nih.govnih.gov This class-I GATase domain contains a conserved catalytic triad (B1167595) of cysteine, histidine, and glutamate (B1630785) residues that are essential for its enzymatic activity. wikipedia.orgebi.ac.uk The ammonia produced from glutamine hydrolysis in the GAT domain is then channeled to the ALase domain. wikipedia.orgnih.gov The GAT domain is located on the outer part of the CTPS enzyme. wikipedia.org

The Ammonia Ligase (ALase) domain, also known as the synthetase domain, catalyzes the ATP-dependent amination of UTP to form CTP. mdpi.com This domain is responsible for two key steps in the reaction: the phosphorylation of UTP by ATP to create a reactive intermediate, and the subsequent nucleophilic attack by ammonia to produce CTP. virginia.edu The active site of the ALase domain is formed by the interaction of three of the four subunits in the tetrameric enzyme. nih.gov A channel connects the GAT and ALase domains, allowing for the efficient transfer of the ammonia generated. wikipedia.orgvirginia.edu

Oligomerization and Allosteric Regulation of CTPS

The activity of CTPS is intricately regulated through changes in its quaternary structure and by the binding of allosteric effectors. The enzyme exists in an equilibrium between different oligomeric states, primarily dimers and tetramers, and this equilibrium is a key aspect of its regulation. nih.govnih.gov

CTPS can exist as a dimer, but its active form is a homotetramer, which is essentially a dimer of dimers. nih.govresearchgate.net The transition from the dimeric to the tetrameric state is crucial for enzymatic activity. virginia.edu This oligomerization is influenced by the binding of substrates, particularly ATP and UTP, which favor the formation of the active tetramer. virginia.edunih.gov The interfaces between the subunits in both the dimeric and tetrameric forms are critical for the stability and function of the enzyme. nih.govplos.org

The activity of CTPS is allosterically regulated by several nucleotides, ensuring that the production of CTP is tightly controlled in response to the cell's metabolic needs.

GTP: Guanosine-5'-triphosphate (GTP) acts as an allosteric activator. wikipedia.org It binds to the GAT domain and stimulates the hydrolysis of glutamine, thereby increasing the availability of ammonia for the synthetase reaction. wikipedia.orgmdpi.com GTP binding induces conformational changes that are thought to facilitate the channeling of ammonia to the ALase domain. nih.govmdpi.com

ATP and UTP: Adenosine-5'-triphosphate (B57859) (ATP) and Uridine-5'-triphosphate (UTP) are substrates for the reaction and also promote the formation of the active tetrameric state of the enzyme. nih.gov Their binding at the tetramer interface is a prerequisite for catalysis. wikipedia.org

CTP: Cytidine-5'-triphosphate (CTP), the end product of the reaction, acts as a feedback inhibitor. wikipedia.orgnih.gov

Filamentous Structures of CTPS: Cytoophidia

Evolutionary Conservation of Cytoophidia Formation Across Domains of Life

The formation of CTPS into filamentous structures known as cytoophidia is a highly conserved phenomenon observed across all three domains of life: archaea, bacteria, and eukaryotes. mdpi.comportlandpress.com These structures were first identified in 2010 in Drosophila melanogaster (fruit fly), bacteria such as Escherichia coli and Caulobacter crescentus, and budding yeast (Saccharomyces cerevisiae). nih.govportlandpress.com Subsequent research has confirmed the presence of CTPS cytoophidia in a wide range of other organisms, including fission yeast (Schizosaccharomyces pombe), the plant Arabidopsis, zebrafish, and various human and rat cell types. nih.govmdpi.comportlandpress.com This widespread occurrence underscores the fundamental importance of this structural organization in cellular metabolism. nih.gov

The conservation of this filament-forming property suggests an essential, ancestral role in regulating the activity of CTPS and, by extension, nucleotide metabolism. nih.govportlandpress.com While the ability to form these structures is universal, the specific molecular mechanisms and the resulting impact on enzyme function can vary between different species. nih.gov

Molecular Mechanisms of Filament Assembly and Disassembly

The assembly and disassembly of CTPS filaments are dynamic processes tightly regulated by the binding of substrates and products. nih.gov CTPS enzymes exist as homotetramers, with each monomer containing a glutamine amidotransferase (GAT) domain and an ammonia ligase (AL) domain. nih.govelifesciences.org These tetramers serve as the fundamental building blocks for the formation of the larger filamentous structures. nih.gov

In bacteria, the product of the enzymatic reaction, CTP, has been shown to drive the assembly of CTPS into filaments. nih.gov This polymerization is sensitive to the balance between substrates (UTP and ATP) and the product (CTP). nih.govelifesciences.org An increase in CTP concentration promotes filament formation, while higher concentrations of UTP and ATP can lead to their disassembly into active tetramers. nih.govelifesciences.org This dynamic interplay allows the cell to buffer the catalytic activity of CTPS to maintain a stable balance of ribonucleotides. nih.gov

In human hCTPS1, it has been demonstrated that CTP also acts as a key regulator for filamentation. biorxiv.orgnih.gov Cryo-electron microscopy has revealed the high-resolution structure of CTP-bound hCTPS1 filaments, detailing the molecular interactions involved in their assembly. biorxiv.orgnih.gov Interestingly, CTP generated from the enzymatic reaction does not appear to trigger filament disassembly, suggesting a conserved regulatory pattern. biorxiv.orgnih.gov The assembly of human CTPS1 filaments is a rapid process, with the presence of CTP alone being sufficient to induce polymerization. researchgate.net

The interface between CTPS tetramers within the filament is crucial for its stability and regulation. In yeast, the unique structure of this interface is responsible for the pH sensitivity of filament assembly. elifesciences.org Specific amino acid residues at the tetramer-tetramer interface, such as histidine 355 in human CTPS1, play a critical role in polymerization. nih.gov

Role of Filamentation in CTPS Activity Regulation (Inhibition vs. Activation)

The impact of filamentation on CTPS enzymatic activity is a complex and fascinating aspect of its regulation, with different effects observed across species. portlandpress.com

In prokaryotes like E. coli, the polymerization of CTPS into filamentous structures leads to the inhibition of its enzymatic activity. portlandpress.comelifesciences.org The structure of the bacterial CTPS polymer suggests that polymerization sterically hinders a conformational change necessary for the enzyme to be active. elifesciences.org This inhibitory mechanism serves as a form of feedback regulation, where the accumulation of the product, CTP, promotes the formation of inactive filaments, thereby downregulating its own synthesis. nih.govelifesciences.org

This diversity in the functional consequence of filamentation highlights how an evolutionarily conserved structural mechanism can be adapted to fulfill different regulatory needs in various organisms. portlandpress.com

| Organism | Effect of Filamentation on CTPS Activity | Reference |

| Escherichia coli | Inhibition | portlandpress.comelifesciences.org |

| Drosophila melanogaster | Inhibition (in some contexts) | nih.gov |

| Human (hCTPS1) | Activation | nih.gov |

| Human (hCTPS2) | Enhanced tetramer coordination | portlandpress.com |

Impact of Environmental and Metabolic Cues on Cytoophidia

The formation and disassembly of cytoophidia are highly dynamic and responsive to a variety of environmental and metabolic signals, allowing cells to adapt to changing conditions. mdpi.comresearchgate.net

Nutrient availability is a key factor influencing cytoophidia dynamics. In both Drosophila and human cells, glutamine deprivation has been shown to promote the formation of CTPS filaments. nih.govnih.gov Conversely, the addition of glutamine leads to their disassembly. nih.gov In budding yeast, starvation triggers cytoplasmic acidification, which in turn promotes the assembly of many metabolic enzymes, including CTPS, into filaments. elifesciences.org

Cellular stress can also modulate cytoophidium formation. For instance, in Drosophila ovaries, heat shock can cause cytoophidia to elongate. researchgate.net In the fission yeast Schizosaccharomyces pombe, however, cytoophidia formation decreases in response to both cold and heat shock. nih.gov

Developmental cues play a significant role in the regulation of cytoophidia. In Drosophila, the presence and morphology of cytoophidia vary at different developmental stages. portlandpress.comresearchgate.net For example, they are prominent in many tissues of first and second instar larvae but are absent in many tissues of third instar larvae. portlandpress.com During oogenesis in Drosophila, the length of cytoophidia in follicle cells changes significantly, correlating with different developmental stages. nih.gov

Post-translational Modifications Regulating CTPS Activity and Filamentation

Post-translational modifications (PTMs) are crucial for regulating the function of a vast number of proteins, and CTPS is no exception. nih.govnih.gov These modifications can influence both the catalytic activity and the assembly of CTPS into filamentous structures. nih.gov

Phosphorylation (e.g., by Protein Kinase A, Protein Kinase C)

Phosphorylation is a common post-translational modification that can either positively or negatively regulate enzyme activity. nih.gov In the context of eukaryotic CTPS, phosphorylation is known to modulate its activity, leading to changes in cellular CTP levels. nih.gov

Protein kinase A (PKA) and protein kinase C (PKC) are key enzymes in cellular signaling cascades that catalyze the transfer of a phosphate (B84403) group to target proteins, thereby altering their function. youtube.comyoutube.com While the direct phosphorylation of CTPS by PKA and PKC and its specific impact on filamentation is an area of ongoing research, studies on other proteins demonstrate the powerful regulatory role of these kinases. nih.govresearchgate.net For instance, both PKA and PKC can phosphorylate the RRXS motif on certain proteins, leading to changes in their activity. researchgate.net Given that phosphorylation sites are known to be involved in the regulation of CTPS, it is plausible that kinases like PKA and PKC play a role in modulating its assembly into cytoophidia. nih.govnih.gov The regulatory sites that control CTPS function are closely linked to the control of filament assembly, suggesting that modifications like phosphorylation at these sites could be critical for this process. nih.gov

Ubiquitination

Ubiquitination, a post-translational modification involving the attachment of ubiquitin to a substrate protein, plays a complex and sometimes paradoxical role in the regulation of this compound Synthetase (CTPS). This process is integral to modulating CTPS activity, primarily through its influence on the formation of filamentous structures known as cytoophidia.

Research has demonstrated that ubiquitination can regulate the enzymatic activity of CTPS by promoting the formation of these filaments nih.gov. This filament assembly is a conserved phenomenon observed from bacteria to humans and is often associated with cellular responses to nutrient availability, such as starvation or glutamine depletion nih.govnih.gov. The formation of these structures can serve as a regulatory mechanism for enzymatic activity nih.gov. For instance, in Drosophila ovaries, ubiquitination is required to promote filament formation during endocycles, which is thought to facilitate efficient CTP production for DNA and phospholipid synthesis nih.gov.

Further studies have implicated specific components of the ubiquitination machinery in the regulation of CTPS. In Drosophila, the E3 ligase Casitas B-lineage lymphoma (Cbl) has been shown to regulate the structure of CTPS filaments researchgate.net. The formation of filaments may also serve to protect the CTPS enzyme from degradation. By sequestering CTPS into cytoophidia, the enzyme's ubiquitination can be inhibited, thereby increasing its stability and prolonging its half-life researchgate.net. This suggests that the filamentous state could act as a reservoir of stable, and in some contexts, rapidly activatable enzyme nih.gov.

The intricate interplay between ubiquitination and CTPS filamentation highlights a sophisticated regulatory network that allows cells to dynamically control CTP synthesis in response to changing metabolic demands.

Isoforms of CTPS and their Differential Regulation and Subcellular Localization

In humans, CTP synthase activity is carried out by two highly homologous isoforms, CTPS1 and CTPS2, which share approximately 75% sequence identity pnas.orgresearchgate.net. Despite their structural similarity, these isoforms have distinct physiological roles and are subject to differential regulation, which is crucial for meeting the varying metabolic needs of different cell types and proliferative states.

Extensive research has established that CTPS1 is the primary contributor to CTP synthesis required for cell proliferation nih.gov. This is attributed to its higher intrinsic enzymatic activity compared to CTPS2 nih.gov. Complementation experiments in cells deficient in one or both isoforms have shown that CTPS1 is more efficient at promoting cell proliferation than CTPS2 nih.govresearchgate.net. In contrast, the role of CTPS2 appears to be more aligned with maintaining basal CTP levels, and it is unable to compensate for the absence of CTPS1 in highly proliferative cells, such as activated lymphocytes haematologica.org. This differential requirement is underscored by the observation that genetic deficiency of CTPS1 leads to severe immunodeficiency due to the impaired proliferation of T and B cells, even with normal CTPS2 expression pnas.orghaematologica.org.

The differential activity of the isoforms can be partly explained by their distinct regulatory properties. CTPS1 exhibits a reduced sensitivity to feedback inhibition by the end-product, CTP, when compared to CTPS2 pnas.org. This allows CTPS1 to remain active at higher CTP concentrations, a feature that is critical for expanding the CTP pools necessary for DNA and RNA synthesis in rapidly dividing cells pnas.org. Conversely, CTPS2 is more sensitive to CTP inhibition, suggesting a role in maintaining homeostatic CTP levels in non-proliferating or slowly dividing cells nih.gov.

Regarding their expression and localization, both CTPS1 and CTPS2 are expressed in most tissues, but their relative levels can vary significantly depending on the cell type and its proliferative status nih.govbiorxiv.org. For example, CTPS1 expression is significantly upregulated in activated lymphocytes and certain cancer cells to meet the high demand for nucleotides pnas.orghaematologica.org. When co-expressed, CTPS1 and CTPS2 have been shown to co-localize within the filamentous cytoophidia nih.gov. The formation of these filaments containing CTPS2 is dependent on the presence of CTPS1 nih.gov. Interestingly, direct interaction between CTPS1 and CTPS2 can occur independently of filament formation. This interaction has been found to modulate enzymatic activity, with the association of CTPS2 leading to a decrease in CTPS1 activity and increased sensitivity to CTP feedback inhibition nih.gov. This suggests a mechanism of cross-regulation between the two isoforms through the formation of heterotetramers nih.gov.

| Feature | CTPS1 | CTPS2 |

|---|---|---|

| Primary Role | Supports high rates of cell proliferation | Maintains basal CTP levels |

| Enzymatic Activity | Higher | Lower |

| CTP Feedback Inhibition | Less sensitive | More sensitive |

| Expression in Proliferating Cells | Upregulated | Relatively lower |

| Interaction | Can form heterotetramers; CTPS2 modulates CTPS1 activity | |

| Subcellular Localization | Co-localize in cytoophidia |

Bifunctional Nature of CTPS/dCTPS in Deoxynucleotide Synthesis

Beyond its canonical role in ribonucleotide metabolism, CTP synthase possesses a bifunctional nature, enabling it to also catalyze the synthesis of the deoxynucleotide dCTP. This activity, where the enzyme functions as a dCTP synthase (dCTPS), utilizes deoxyribonucleoside triphosphates as substrates biorxiv.orgnih.gov. Specifically, it catalyzes the conversion of deoxyuridine triphosphate (dUTP) to deoxycytidine triphosphate (dCTP), a critical precursor for DNA synthesis nih.gov.

The structural basis for this dual functionality has been investigated using cryo-electron microscopy (cryo-EM) biorxiv.org. These studies have revealed that CTPS can form filamentous structures when bound to deoxynucleotides, similar to its polymerization with ribonucleotides biorxiv.org. The ability of the same active site to accommodate both ribo- and deoxyribonucleotides underscores a remarkable flexibility, allowing the enzyme to contribute to both RNA and DNA precursor pools biorxiv.org. This bifunctionality provides a mechanism for the cell to dynamically adjust its kinetic profile to adapt to changing metabolic requirements biorxiv.org.

Kinetic analyses have been performed to compare the enzyme's efficiency with its different substrates. These studies have revealed distinct kinetic profiles for ribonucleotides versus deoxyribonucleotides, reflecting differences in binding affinities and reaction rates biorxiv.orgbiorxiv.org.

Key findings from these comparative kinetic studies include:

Energy Source : Deoxyadenosine triphosphate (dATP) is a comparable energy supplier to adenosine (B11128) triphosphate (ATP) for the reaction biorxiv.orgbiorxiv.org.

Substrate Affinity : The enzyme exhibits a preference for UTP over dUTP, with dUTP acting as a slower substrate biorxiv.orgbiorxiv.org.

Allosteric Regulation : Deoxyguanosine triphosphate (dGTP) functions as a gentler allosteric activator compared to guanosine (B1672433) triphosphate (GTP) biorxiv.orgbiorxiv.org.

Product Inhibition : The deoxynucleotide product, dCTP, acts as a potent inhibitor of the enzyme, capable of inducing filamentation biorxiv.orgbiorxiv.orgresearchgate.net.

| Nucleotide Type | Energy Source (ATP/dATP) | Substrate (UTP/dUTP) | Allosteric Activator (GTP/dGTP) | Inhibitor (CTP/dCTP) |

|---|---|---|---|---|

| Ribonucleotide | Efficient | Preferred, faster substrate | Potent activator | Inhibitor |

| Deoxyribonucleotide | Comparable efficiency to ATP | Slower substrate | Gentler activator | Potent inhibitor |

The ability of CTPS to function as a dCTPS highlights its central role in nucleotide metabolism, bridging the synthesis pathways for both major types of nucleic acids. This bifunctional capacity allows for a coordinated regulation of CTP and dCTP pools, which is essential for maintaining genomic integrity and supporting cell proliferation.

Cellular Regulation and Broader Functional Implications of Ctp Homeostasis

Maintenance of Cellular Nucleotide Pools and Metabolic Balance

The cellular concentration of CTP is meticulously regulated to maintain a delicate balance within the broader nucleotide pool, which is essential for nucleic acid synthesis and other metabolic processes. nih.gov CTP is typically the least abundant of the four main ribonucleoside triphosphates. life-science-alliance.org This tight regulation is primarily achieved through the activity of the enzyme CTP synthase (CTPS), which catalyzes the final, rate-limiting step in the de novo biosynthesis of CTP from Uridine-5'-triphosphate (UTP). nih.govfiveable.mewikipedia.org

Interconnections with Cellular Energetics and Metabolic Flux

CTP, like Adenosine-5'-triphosphate (B57859) (ATP), is a high-energy molecule, although its role as a direct energy currency is more limited and confined to a smaller subset of metabolic reactions. wikipedia.orgquora.com Its primary energetic contribution is in specific biosynthetic pathways. For instance, CTP is essential for the synthesis of glycerophospholipids, where it is used to activate and transfer diacylglycerol and lipid head groups. wikipedia.orgyoutube.com

CTP as a Biological Switch in Cellular Signaling Pathways

Recent research has unveiled a novel role for CTP as a molecular switch in cellular signaling, a function more commonly associated with ATP and GTP. sciencedaily.comlabroots.com In the bacterium Bacillus subtilis, CTP directly regulates the function of the Nucleoid Occlusion Factor (Noc). sciencedaily.comlabroots.comnih.gov The binding of CTP to Noc "switches on" the protein's ability to bind to the cell membrane and to spread along DNA, forming a large nucleoprotein complex. sciencedaily.comnih.goveurekalert.org This action is crucial for preventing the cell division machinery from slicing through the bacterial chromosome during cell division. labroots.comeurekalert.org

Mutations in Noc that prevent CTP binding render the protein unable to tether the DNA to the cell membrane. sciencedaily.com The discovery of CTP-dependent switches, such as the one involving Noc, suggests that this mode of regulation may be more widespread than previously recognized and opens new avenues for understanding cellular control mechanisms. sciencedaily.comeurekalert.org

Regulation of Cell Cycle Progression (e.g., DNA Endoreplication)

A sufficient and timely supply of CTP is critical for the progression of the cell cycle, particularly for the S phase where DNA replication occurs. oup.com The process of endoreplication, a variation of the cell cycle where the genome is replicated without subsequent cell division, is particularly demanding of nucleotide precursors. nih.gov In Drosophila, CTP synthase plays an essential role in DNA endoreplication. nih.govoup.com

During the rapid series of endoreplication events in tissues like the Drosophila egg chamber, CTP synthase forms filamentous structures known as cytoophidia. nih.govoup.com The dynamic assembly of these filaments is regulated and is crucial for the progression of the endocycle-associated S phase. nih.govnih.gov Impairment of CTP synthase filament formation leads to defects in endoreplication, highlighting the importance of CTP availability for this specialized cell cycle. nih.govoup.com This suggests that the subcellular organization of metabolic enzymes like CTP synthase is a key regulatory mechanism for meeting the high nucleotide demands of genomic replication. nih.gov

Role in Chromosome Segregation (e.g., Nucleoid Occlusion Factor in bacteria)

CTP plays a direct and critical role in ensuring the faithful segregation of chromosomes, particularly in bacteria. The Noc protein in Bacillus subtilis acts as a CTPase, and its function in nucleoid occlusion is dependent on CTP. nih.govbiorxiv.org CTP binding is a prerequisite for Noc to form the necessary nucleoprotein complexes on DNA and to become active for membrane binding. nih.govbiorxiv.org This CTP-dependent mechanism ensures that the division septum forms in a location that does not damage the genetic material. nih.gov

In addition to Noc, the ParB family of proteins, which are central to chromosome partitioning in many bacteria, have been identified as CTP-dependent molecular switches. researchgate.netnih.gov In organisms like Streptomyces coelicolor, a conserved motif in the ParB protein is essential for CTP binding and hydrolysis. nih.govnih.gov This CTP-binding activity is crucial for the assembly of the partitioning complex (segrosome) on the DNA, a process that is vital for proper chromosome segregation during cell division and sporulation. nih.govnih.gov The interaction of ParB with CTP modulates its DNA binding properties, allowing it to spread from specific binding sites to cover larger chromosomal regions. nih.gov

Impact on Proliferating Cells and Growth

The demand for CTP is significantly elevated in rapidly proliferating cells to support the synthesis of DNA, RNA, and phospholipids (B1166683), which are all essential for cell growth and division. nih.govlife-science-alliance.org Consequently, the activity of CTP synthase is often upregulated in these cells, including cancer cells and activated lymphocytes. nih.govnih.gov

Studies have shown that the two isoforms of CTP synthase, CTPS1 and CTPS2, have differential importance for cell proliferation. nih.govnih.gov CTPS1, in particular, has been identified as the main contributor to cell proliferation and is crucial for the proliferation of activated T and B lymphocytes. nih.govdrugbank.com A deficiency in CTPS1 can lead to a life-threatening immunodeficiency characterized by the inability of lymphocytes to proliferate in response to antigens. drugbank.com This highlights the critical role of a sustained CTP supply for a normal immune response. nih.govdrugbank.com The dependence of proliferating cells on de novo CTP synthesis makes CTP synthase a potential target for therapeutic intervention in diseases characterized by uncontrolled cell growth, such as cancer. nih.govresearchgate.net

Data Tables

Table 1: Key Proteins Regulated by or Involved with Cytidine-5'-triphosphate

| Protein | Organism/System | Function | Role of CTP | References |

| CTP Synthase (CTPS) | Eukaryotes, Prokaryotes | Catalyzes the de novo synthesis of CTP from UTP. | Product of the enzymatic reaction; allosteric inhibitor. | nih.govfiveable.mewikipedia.org |

| Nucleoid Occlusion Factor (Noc) | Bacillus subtilis | Prevents cell division machinery from damaging the chromosome. | Acts as a molecular switch; CTP binding activates membrane and DNA binding. | sciencedaily.comlabroots.comnih.gov |

| ParB | Bacteria | Mediates chromosome partitioning and segregation. | Acts as a molecular switch; CTP binding and hydrolysis are required for segrosome assembly and DNA spreading. | researchgate.netnih.govnih.gov |

| Aspartate carbamoyltransferase | General | Enzyme in pyrimidine (B1678525) biosynthesis. | CTP acts as an inhibitor. | wikipedia.org |

Ctp in Specific Biological Contexts and Research Models

CTP Metabolism in Viral Pathogenesis

Cytidine-5'-triphosphate (CTP) is a critical nucleotide that plays a central role in the multiplication of enveloped RNA viruses, such as SARS-CoV-2. oup.comnih.gov The demand for CTP during viral replication is multifaceted, extending beyond its role as a fundamental building block for the synthesis of the viral genome. oup.comnih.gov It is also essential for the construction of the viral envelope, the translation of viral proteins, and the glycosylation of these proteins. oup.comnih.gov

The synthesis of the viral envelope requires CTP for the production of cytosine-based liponucleotide precursors. nih.gov Furthermore, CTP is a crucial component in the synthesis of host transfer RNAs (tRNAs), which are necessary for translating the viral RNA genome and subsequent transcripts into the proteins required to build new virus particles. nih.gov Specifically, the CCA 3'-end of all tRNAs, which is not encoded in the human genome, must be synthesized de novo using CTP and ATP. nih.gov CTP is also required for the synthesis of dolichol-phosphate, a precursor involved in the glycosylation of viral proteins. oup.comnih.gov The significant demand for CTP in these four key metabolic areas—genome synthesis, envelope construction, translation, and protein glycosylation—highlights its central role in the viral replication cycle. oup.com

| Process | Role of CTP | Reference |

|---|---|---|

| Genome Synthesis | Building block for the viral RNA genome. | oup.comnih.gov |

| Envelope Construction | Required for the synthesis of cytosine-based liponucleotide precursors of the viral envelope. | nih.gov |

| Translation | A critical building block for the de novo synthesis of the CCA 3'-end of host tRNAs, essential for translating viral proteins. | nih.gov |

| Protein Glycosylation | Required for the synthesis of dolichol-phosphate, a precursor for viral protein glycosylation. | oup.comnih.gov |

The host's innate immune system has evolved mechanisms to counteract viral infections, and some of these mechanisms target the very processes that depend on CTP. oup.com Viperin, an interferon-stimulated gene (ISG), is a key player in the innate antiviral response. nih.govnih.gov This highly conserved protein has broad antiviral activity against a wide range of viruses. nih.govresearchgate.net One of the key antiviral mechanisms of viperin involves the synthesis of a CTP analog, 3'-deoxy-3',4'-didehydro-CTP (ddhCTP). nih.govlife-science-alliance.org

Viperin catalyzes the conversion of CTP to ddhCTP, which functions as a chain-terminating nucleotide. nih.govlife-science-alliance.org When ddhCTP is incorporated into a growing viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp), it prevents further elongation, thereby inhibiting viral replication. nih.govlife-science-alliance.org This mechanism has been shown to be effective against several RNA viruses, including Dengue virus (DENV), Hepatitis C virus (HCV), West Nile virus (WNV), and Zika virus (ZIKV). life-science-alliance.org However, it is important to note that ddhCTP does not inhibit the polymerase activities of all viruses, such as members of the Picornaviridae family. biorxiv.org